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molecular formula C15H15N B8802339 3-phenyl-1,2,3,4-tetrahydroquinoline

3-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8802339
M. Wt: 209.29 g/mol
InChI Key: FTXIEHOUUFATFS-UHFFFAOYSA-N
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Patent
US04801593

Procedure details

3-phenylquinoline (0.5 g) was dissolved in refluxing absolute alcohol (25 ml) and sodium metal (0.28 g) was added portionwise over 30 min. The reaction mixture was then refluxed for 3 hr. The cooled reaction mixture was diluted with water and acidified with conc. hydrochloric acid, the ethanol was removed in vacuo. The reaction mixture was basified with 10M sodium hydroxide solution and extracted with chloroform (2×100 ml). The chloroform extract was dried (magnesium sulphate), decolorised with activated charcoal and evaporated in vacuo to give 1,2,3,4-tetrahydro-3-phenylquinoline as a semi-solid which was crystallised from petroleum-ether (40°-60°), as an off-white solid, m.pt. 84°-86°, characterised by its nmr spectrum.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].Cl>O>[C:1]1([CH:7]2[CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |^1:16|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC2=CC=CC=C2C1
Step Two
Name
alcohol
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0.28 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
the ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CNC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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